molecular formula C27H40N4O6 B12824548 Bis-(1,3-dibutylbarbituric acid)trimethine oxonol

Bis-(1,3-dibutylbarbituric acid)trimethine oxonol

Cat. No.: B12824548
M. Wt: 516.6 g/mol
InChI Key: VIOJNMVMOZPCTD-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-(1,3-dibutylbarbituric acid)trimethine oxonol: is a chemical compound known for its application as a membrane potential dye. It is widely used in scientific research to measure changes in cellular membrane potential. This compound is particularly valued for its ability to enter depolarized cells and bind to intracellular proteins or membranes, resulting in enhanced fluorescence and a red spectral shift .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(1,3-dibutylbarbituric acid)trimethine oxonol typically involves the following steps:

    Preparation of 1,3-dibutylbarbituric acid: This is synthesized by reacting barbituric acid with butyl bromide in the presence of a base such as potassium carbonate.

    Formation of the trimethine bridge: The next step involves the condensation of two molecules of 1,3-dibutylbarbituric acid with a suitable aldehyde, such as formaldehyde, under acidic conditions to form the trimethine bridge.

    Oxonol formation: The final step is the oxidation of the intermediate product to form the oxonol dye.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Bis-(1,3-dibutylbarbituric acid)trimethine oxonol can undergo oxidation reactions, which are crucial for its function as a dye.

    Substitution: The compound can participate in substitution reactions, particularly at the barbituric acid moieties.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate, are used in the oxidation

Properties

Molecular Formula

C27H40N4O6

Molecular Weight

516.6 g/mol

IUPAC Name

1,3-dibutyl-5-[(E)-3-(1,3-dibutyl-4-hydroxy-2,6-dioxopyrimidin-5-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H40N4O6/c1-5-9-16-28-22(32)20(23(33)29(26(28)36)17-10-6-2)14-13-15-21-24(34)30(18-11-7-3)27(37)31(25(21)35)19-12-8-4/h13-15,32H,5-12,16-19H2,1-4H3/b14-13+

InChI Key

VIOJNMVMOZPCTD-BUHFOSPRSA-N

Isomeric SMILES

CCCCN1C(=C(C(=O)N(C1=O)CCCC)/C=C/C=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC)O

Canonical SMILES

CCCCN1C(=C(C(=O)N(C1=O)CCCC)C=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC)O

Origin of Product

United States

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